molecular formula C14H12O4 B3100156 4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol] CAS No. 136273-05-7

4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol]

Cat. No.: B3100156
CAS No.: 136273-05-7
M. Wt: 244.24 g/mol
InChI Key: DZYRGJKHEGXOCR-OWOJBTEDSA-N
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Description

4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol] is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of benzenediol, featuring two benzenediol units connected by an ethenediyl bridge. Its structure allows it to participate in various chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol] typically involves the coupling of two benzenediol units through an ethenediyl linkage. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 1,2-benzenediol is reacted with a suitable ethenediyl precursor under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol] may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions to prevent side reactions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, with bases like sodium hydroxide or pyridine to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol] has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol] involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it a valuable redox mediator. In biological systems, it can interact with enzymes and other proteins, influencing various metabolic pathways. Its antioxidant properties are attributed to its ability to neutralize free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol] is unique due to its ethenediyl bridge, which enhances its stability and reactivity compared to simpler benzenediol derivatives. This structural feature allows it to participate in a broader range of chemical reactions and makes it a valuable compound for various applications.

Properties

IUPAC Name

4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-5-3-9(7-13(11)17)1-2-10-4-6-12(16)14(18)8-10/h1-8,15-18H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYRGJKHEGXOCR-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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